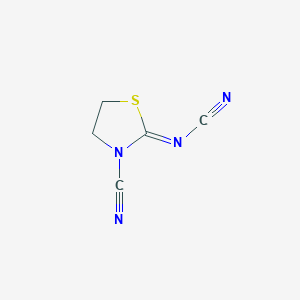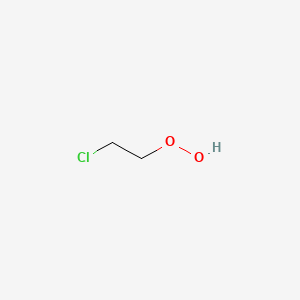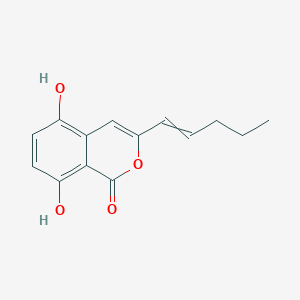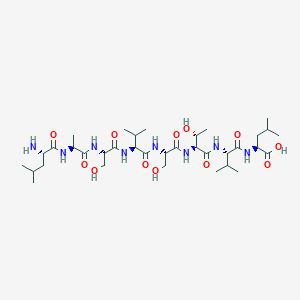
(3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide is a heterocyclic compound featuring a thiazolidine ring with cyano and cyanamide functional groups. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of (3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide can be achieved through several synthetic routes. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by cyclization to form the thiazolidine ring . Another approach includes the construction of the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process . Industrial production methods often employ green chemistry principles to improve selectivity, purity, and yield .
Chemical Reactions Analysis
(3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common reagents and conditions used in these reactions include Lewis acids, bases, and solvents like ethanol and acetonitrile . Major products formed from these reactions include thiazolidine derivatives with varied biological activities .
Scientific Research Applications
(3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of (3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide involves its interaction with molecular targets and pathways. The compound’s electron-donating ring heteroatoms and electron-withdrawing groups interact through the C=C double bond, influencing its dynamic behavior and reactivity . This interaction is crucial for its biological activities, including inhibition of enzymes like metalloproteinases and phospholipase A2 .
Comparison with Similar Compounds
(3-Cyano-1,3-thiazolidin-2-ylidene)cyanamide can be compared with other similar compounds, such as:
2-Ylidene-1,3-thiazolidines: These compounds share a similar thiazolidine ring structure but differ in their substituents, leading to varied biological activities.
2,3-Dihydro-1,3-thiazoles: These analogs exhibit antiparasitic activity and serve as ligands for cannabinoid receptors.
4-Thiazolidinones: Well-studied in medicinal chemistry, these compounds occupy key positions in drug development due to their diverse therapeutic properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activities compared to its analogs .
Properties
CAS No. |
515856-60-7 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
(3-cyano-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C5H4N4S/c6-3-8-5-9(4-7)1-2-10-5/h1-2H2 |
InChI Key |
JRBSIHLDYTYJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC#N)N1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)

![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)


![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
